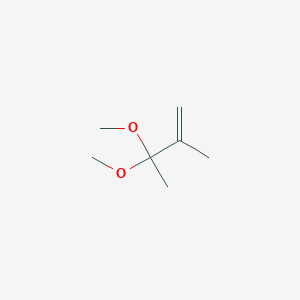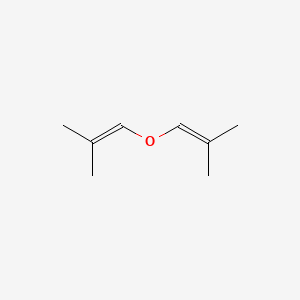
3h-1,2,3-Benzodithiazole 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,3-Benzodithiazole 2-oxide is a heterocyclic compound that features a unique structure with sulfur and nitrogen atoms incorporated into a benzene ring. This compound is known for its intriguing electronic properties and has garnered attention in various fields of research, including materials science and synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Benzodithiazole 2-oxide typically involves the Herz reaction, which is a well-known method for constructing dithiazole rings. This reaction generally starts with an electron-rich aniline derivative and involves the use of disulfur dichloride as a reagent. The reaction conditions often include a solvent such as dioxane and may require heating to facilitate the formation of the dithiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the Herz reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
3H-1,2,3-Benzodithiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring into simpler sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzodithiazole derivatives .
科学的研究の応用
3H-1,2,3-Benzodithiazole 2-oxide has several scientific research applications:
Chemistry: It serves as a valuable synthetic intermediate in the preparation of various aromatic and heteroaromatic compounds.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and as a potential bioactive molecule.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism by which 3H-1,2,3-Benzodithiazole 2-oxide exerts its effects involves its ability to participate in electron transfer processes. The compound’s conjugated structure allows it to stabilize radical intermediates, making it useful in various redox reactions. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Benzothiazole: Similar in structure but with a sulfur atom replacing the nitrogen in the dithiazole ring.
Benzo[1,3,2]dithiazole: An isomer of 3H-1,2,3-Benzodithiazole 2-oxide with different electronic properties and applications.
Uniqueness
This compound is unique due to its specific electronic properties, which arise from the arrangement of sulfur and nitrogen atoms in the ring. This makes it particularly valuable in applications requiring stable radical intermediates and efficient electron transfer .
特性
CAS番号 |
3292-55-5 |
|---|---|
分子式 |
C6H5NOS2 |
分子量 |
171.2 g/mol |
IUPAC名 |
3H-1,2λ4,3-benzodithiazole 2-oxide |
InChI |
InChI=1S/C6H5NOS2/c8-10-7-5-3-1-2-4-6(5)9-10/h1-4,7H |
InChIキー |
ZXKRHAKTQWHNEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NS(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)





![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)





